

discovery and development of HIV-1 inhibitor-60

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: HIV-1 inhibitor-60

Cat. No.: S548940

Get Quote

HIV-1 Drug Targets and Inhibitor Classes

The HIV-1 replication cycle offers multiple targets for antiviral therapy. The table below summarizes the major drug classes, their molecular targets, and key clinical examples [1] [2].

Drug Class	Molecular Target	Key Clinical or Developmental Agents
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)	Reverse Transcriptase	Emtricitabine (FTC), Tenofovir (TAF/TDF) [3] [4]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)	Reverse Transcriptase	Doravirine (DOR), Rilpivirine [5] [6]
Protease Inhibitors (PIs)	HIV-1 Aspartyl Protease	Saquinavir, Ritonavir, Lopinavir [1]
Integrase Strand Transfer Inhibitors (INSTIs)	Integrase	Bictegravir (BIC), Dolutegravir, Islatravir (ISL) [3] [7] [6]
Entry Inhibitors	Viral Envelope (gp120/gp41) / Host Receptors (CCR5/CD4)	Fostemsavir (attachment inhibitor), Maraviroc (CCR5 antagonist), Enfuvirtide (T20, fusion inhibitor) [2]
Capsid Inhibitors	Viral Capsid	Lenacapavir (LEN) [3]

Drug Class	Molecular Target	Key Clinical or Developmental Agents
Multitarget-Directed Ligands (MTDLs)	Multiple Entry Steps (e.g., gp120 & gp41)	ISP (bifunctional entry inhibitor, investigational) [2]

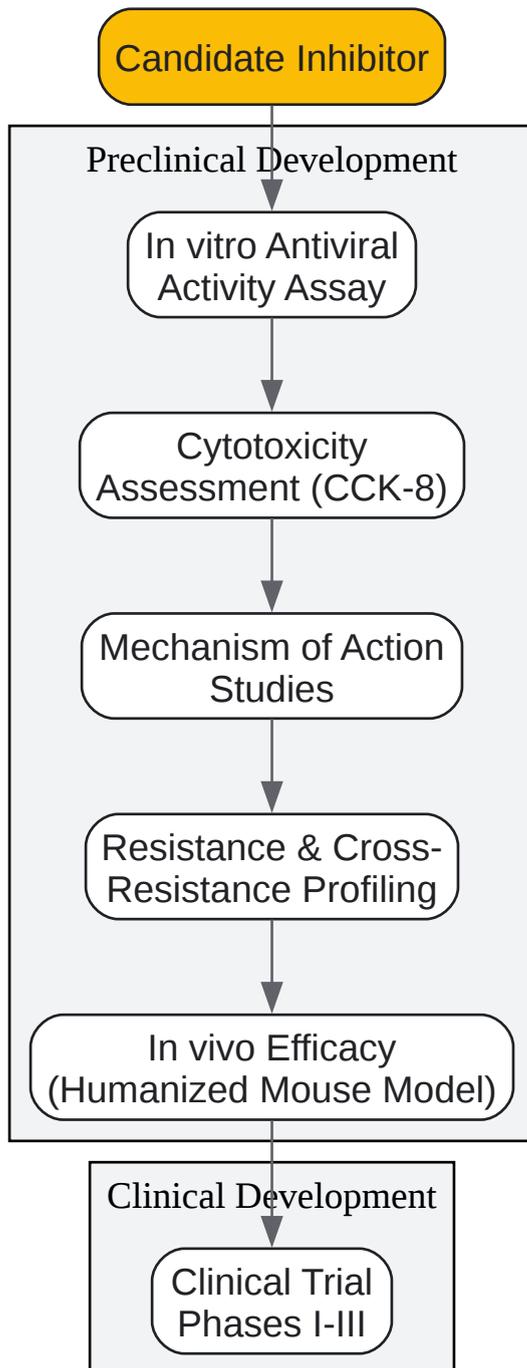
Modern Development Trends and Clinical Data

Recent development focuses on long-acting formulations, two-drug regimens, and novel mechanisms of action to address unmet needs. The following table highlights key data from recent studies and clinical trials [3] [5] [6].

Development Trend	Representative Regimen	Phase	Key Efficacy/Safety Data
Long-Acting Injectable Treatment	Lenacapavir + Teropavimab (TAB) + Zinlirvimab (ZAB)	Phase 2	Maintained viral suppression at Week 52 as a twice-yearly regimen [3].
Once-Weekly Oral Treatment	Islatravir + Lenacapavir	Phase 2	At 96 weeks, 88.5% (46/52) of participants maintained viral suppression (<50 copies/mL) [3] [6].
Novel Two-Drug Daily Regimen	Doravirine (100mg) / Islatravir (0.25mg) (DOR/ISL)	Phase 3	Demonstrated non-inferior efficacy vs. BIC/FTC/TAF at Week 48; showed favorable weight and lipid profiles [6].
Bifunctional Entry Inhibitor	ISP (IAC-SP22 chimera)	Preclinical	IC ₅₀ of 2.5 nM against HIV-1 IIIB, ~180- and ~54-fold more potent than its parent inhibitors IAC and SP22 [2].
Drug Resistance Trends	NRTI + NNRTI resistance (US)	Real-World	Prevalence in plasma RNA declined from 8.7% (2018) to 4.7% (2024), linked to use of regimens with higher resistance barriers [5].

Core Experimental Protocols in Inhibitor Development

The workflow for evaluating a novel HIV-1 inhibitor, from *in vitro* activity to *in vivo* models, involves several critical stages.



[Click to download full resolution via product page](#)

Experimental workflow for HIV-1 inhibitor development

In Vitro Antiviral Activity and Cytotoxicity

- **Cell-Based Antiviral Assay:** The half-maximal inhibitory concentration (IC_{50}) is determined using TZM-bl reporter cells infected with laboratory-adapted HIV-1 strains (e.g., IIB). These cells contain a Tat-responsive luciferase reporter gene, allowing viral infection to be quantified by measuring luminescence [2].
- **Cytotoxicity Assay:** Cytotoxicity (CC_{50}) and selectivity index ($SI = CC_{50}/IC_{50}$) are evaluated in parallel using a cell counting kit-8 (CCK-8) on proliferating cells like MT-2. This assay measures the activity of cellular dehydrogenases, reflecting cell viability [2].

Mechanism of Action Studies

- **Ribosome Profiling (Ribo-seq):** This technique involves digesting cell lysates with a nuclease that leaves ribosome-protected mRNA fragments ("footprints"). Sequencing these fragments reveals the precise positions of translating ribosomes, allowing researchers to study viral translation efficiency, novel open reading frames (ORFs), and ribosomal frameshifting [8].
- **Frameshift Efficiency Measurement:** The efficiency of -1 ribosomal frameshifting (-1FS), critical for producing the Gag-Pol polyprotein, can be quantified using dual-reporter gene constructs. Targeting the RNA structural elements that promote frameshifting with antisense oligonucleotides (ASOs) is a potential novel therapeutic strategy [8].

Resistance Profiling

- **Genotypic Resistance Testing (GRT):** Sanger sequencing is standard for plasma RNA. Next-generation sequencing (NGS) is increasingly used for proviral DNA, allowing detection of low-frequency minority variants. Mutations are interpreted using databases like the Stanford HIV Drug Resistance Database [5].

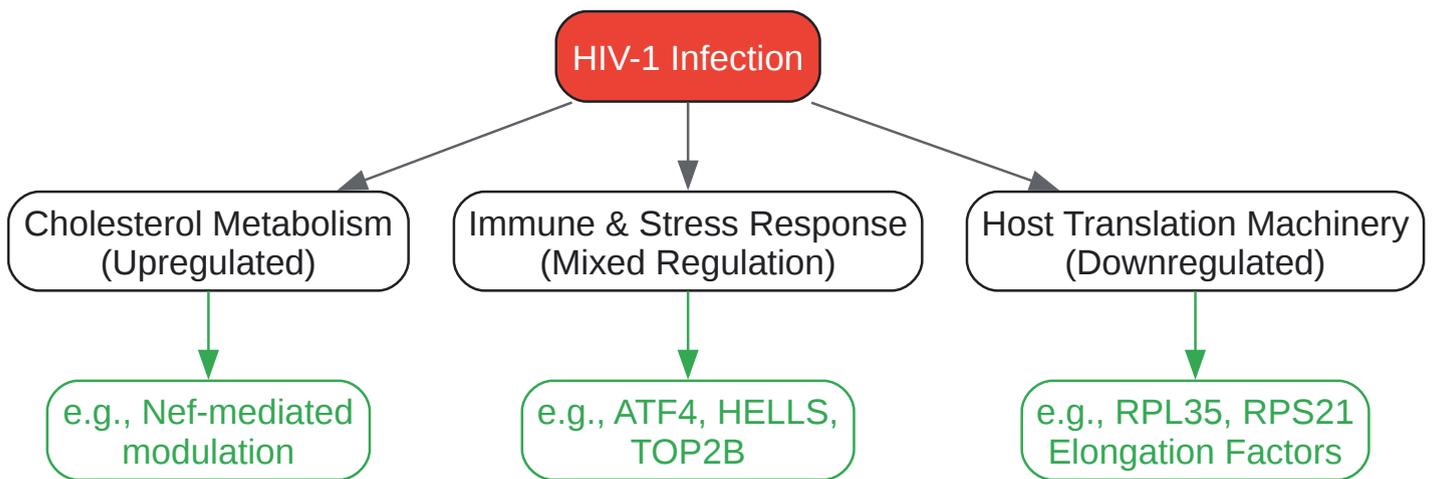
In Vivo Efficacy Models

- **Humanized Mouse Models:** Immunodeficient mice (e.g., BALB/c $Rag2^{-/-}\gamma c^{-/-}$) are engrafted with human CD34+ hematopoietic stem cells, leading to the development of a human immune system.

These "hu-mice" are susceptible to HIV-1 infection, enabling the study of viral pathogenesis, ARV efficacy, and reservoir establishment in vivo [9].

Key Signaling and Metabolic Pathways Modulated by HIV-1

HIV-1 infection actively reprograms host cell pathways to support its replication. Research using ribosome profiling has identified several key pathways that are modulated during infection [8].



[Click to download full resolution via product page](#)

Host pathways modulated during HIV-1 infection

- **Upregulated Pathways:** **Cholesterol metabolism** is often enhanced, facilitated by viral proteins like Nef, to support viral entry and budding [8].
- **Mixed Regulation Pathways:** Genes involved in the **immune and stress response** (e.g., HELLS, TOP2B) show persistent upregulation. In contrast, ATF4, a key regulator of the integrated stress response, can be translationally downregulated early in infection [8].
- **Downregulated Pathways:** HIV-1 infection leads to a measurable suppression of the host's **translation machinery** at later stages. This includes the decreased translational efficiency of genes encoding ribosomal proteins (e.g., RPL35, RPS21) and elongation factors [8].

Conclusion and Future Perspectives

The field of HIV-1 inhibitor development continues to evolve from single-target drugs towards more sophisticated strategies. Key future directions include:

- **Advancing Long-Acting Therapies:** The success of weekly and twice-yearly regimens in clinical trials promises to transform treatment paradigms by significantly reducing dosing frequency [3].
- **Overcoming Subtype-Specific Challenges:** Evidence suggests that HIV-1 subtype C may exhibit delayed viral suppression and faster viral rebound post-treatment compared to subtype B, highlighting the need for tailored therapeutic approaches [9].
- **Innovating against Resistance:** The declining prevalence of drug resistance due to modern, high-barrier regimens is encouraging. However, vigilance is needed as new mutations (e.g., integrase mutation R263K) emerge [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. and Discovery of development -protease HIV - Wikipedia inhibitors [en.wikipedia.org]
2. Design of a highly potent bifunctional HIV-1 entry inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. Gilead Presents New HIV Research Data at EACS 2025 [gilead.com]
4. HIV-1 testing in the context of expanding PrEP modalities - PMC [pmc.ncbi.nlm.nih.gov]
5. HIV-1 Drug Resistance Trends in the Era of Modern ... [pmc.ncbi.nlm.nih.gov]
6. Merck to Present New Data from HIV Treatment and ... [merck.com]
7. A historical sketch of the discovery and development of... [pubmed.ncbi.nlm.nih.gov]
8. The translational landscape of HIV-1 infected cells reveals ... [nature.com]
9. Assessing HIV-1 subtype C infection dynamics, therapeutic ... [frontiersin.org]

To cite this document: Smolecule. [discovery and development of HIV-1 inhibitor-60]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548940#discovery-and-development-of-hiv-1-inhibitor-60>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com